3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
The compound 3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic molecule that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core linked to a triazole moiety through a sulfanyl group. Quinazolinone and triazole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized separately through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the triazole-sulfanyl intermediate with the quinazolinone core under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The phenyl group in the triazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Alcohol Derivatives: Formed from the reduction of the carbonyl group.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, or oxidoreductases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are known for their antifungal properties.
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE: is unique due to its combined structural features of both triazole and quinazolinone moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
3-[3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-oxopropyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-14-22-23-20(25(14)15-7-3-2-4-8-15)28-12-16(26)11-24-13-21-18-10-6-5-9-17(18)19(24)27/h2-10,13H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPDZTXMYLUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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